![molecular formula C6H12N2 B14633569 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole CAS No. 54490-63-0](/img/structure/B14633569.png)
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl hydrazine with 4-methyl-2-pentanone under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, transition-metal catalysts, and photoredox reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 4,5-Dihydro-1H-pyrazole-5-carboxylate
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyrazole derivatives, this compound exhibits a unique combination of stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
54490-63-0 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-ethyl-4-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
BFPRKAOSDILNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNCC1C |
Origin of Product |
United States |
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